Methanone, (4-ethoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-
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Overview
Description
Methanone, (4-ethoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-, also known as JWH-081, is a synthetic cannabinoid. It belongs to a class of compounds that mimic the effects of naturally occurring cannabinoids found in the cannabis plant. These synthetic cannabinoids are often used in scientific research to study the effects of cannabinoids on the human body and to develop potential therapeutic agents .
Preparation Methods
The synthesis of Methanone, (4-ethoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- involves several steps. The primary synthetic route includes the reaction of 4-ethoxy-1-naphthaldehyde with 1-pentyl-1H-indole-3-carboxylic acid in the presence of a suitable condensing agent. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux .
the general approach would involve scaling up the laboratory synthesis process, ensuring the purity and consistency of the final product through rigorous quality control measures .
Chemical Reactions Analysis
Methanone, (4-ethoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or hydroxyl groups are replaced by other nucleophiles
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methanone, (4-ethoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- has several scientific research applications:
Chemistry: It is used to study the structure-activity relationships of synthetic cannabinoids and to develop new compounds with potential therapeutic benefits.
Biology: Researchers use this compound to investigate the effects of cannabinoids on various biological systems, including the nervous and immune systems.
Medicine: It is studied for its potential therapeutic applications, such as pain management, anti-inflammatory effects, and neuroprotection.
Industry: While its industrial applications are limited, it is used in the development of analytical standards and reference materials for forensic and toxicological studies
Mechanism of Action
Methanone, (4-ethoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- exerts its effects by acting as an agonist at the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain sensation, mood, appetite, and immune response. By binding to these receptors, the compound can modulate the release of neurotransmitters and influence cellular signaling pathways .
Comparison with Similar Compounds
Methanone, (4-ethoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- is similar to other synthetic cannabinoids, such as:
JWH-018: Another synthetic cannabinoid with a similar structure but different substituents on the naphthalene and indole rings.
AM-2201: A synthetic cannabinoid with a fluorinated pentyl chain, which enhances its binding affinity to cannabinoid receptors.
JWH-210: A compound with a similar core structure but different alkyl chain lengths and substituents
The uniqueness of Methanone, (4-ethoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- lies in its specific substituents, which influence its binding affinity and selectivity for cannabinoid receptors, as well as its pharmacological effects .
Properties
CAS No. |
824960-97-6 |
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Molecular Formula |
C26H27NO2 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
(4-ethoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
InChI |
InChI=1S/C26H27NO2/c1-3-5-10-17-27-18-23(20-12-8-9-14-24(20)27)26(28)22-15-16-25(29-4-2)21-13-7-6-11-19(21)22/h6-9,11-16,18H,3-5,10,17H2,1-2H3 |
InChI Key |
XBWLJRIQVBWALY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OCC |
Origin of Product |
United States |
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